PF-05180999 - 1394033-54-5

PF-05180999

Catalog Number: EVT-279204
CAS Number: 1394033-54-5
Molecular Formula: C19H17F3N8
Molecular Weight: 414.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-05180999, also known as PF-05180999 or PF-999, is a potent and highly selective phosphodiesterase 2A (PDE2A) inhibitor. [, ] It is investigated in preclinical research for its potential to enhance cognitive function, particularly in the context of neuropsychiatric disorders like schizophrenia. [, ] PDE2A is an enzyme that regulates intracellular levels of cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical for synaptic plasticity and memory formation. [, ] By inhibiting PDE2A, PF-05180999 aims to boost cGMP/cAMP levels in the brain, thereby enhancing neuroplasticity and improving cognitive performance. [, , ]

Future Directions
  • Clinical Trials: Translating the promising preclinical findings into clinical benefits necessitates further investigation of PF-05180999 in human clinical trials for conditions like schizophrenia and other cognitive disorders. []
  • Target Engagement Optimization: Understanding the paradoxical increase in PDE2A binding observed at efficacious doses of PF-05180999 is crucial for optimizing its therapeutic window and interpreting clinical trial data. [] Further research should elucidate the underlying mechanisms and implications of this phenomenon.
  • Combination Therapies: Exploring the synergistic potential of PF-05180999 with other cognitive enhancers, such as PDE9 inhibitors, could lead to more effective treatments for complex neuropsychiatric disorders. []
  • Circuit-Specific Mechanisms: Investigating the precise neural circuits and cell types targeted by PF-05180999, particularly its presynaptic actions, will provide valuable insights into its therapeutic mechanisms and potential applications. []

4-(3-fluoroazetidin-1-yl)-7-methyl-5-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)imidazo[1,5-f][1,2,4]triazine (18F-PF-05270430)

  • Compound Description: 18F-PF-05270430 is a radiolabeled analog of PF-05180999 designed for positron emission tomography (PET) imaging. It demonstrates high selectivity for PDE2A and exhibits favorable pharmacokinetic properties in nonhuman primates, including rapid brain uptake and reversible binding kinetics [].
  • Relevance: As a PET radioligand structurally similar to PF-05180999, 18F-PF-05270430 enables in vivo imaging and quantification of PDE2A. This provides a valuable tool to study target engagement and occupancy of PF-05180999 in preclinical models and potentially in clinical settings [].

Bay 73–6691

  • Compound Description: Bay 73–6691 is a selective inhibitor of phosphodiesterase 9A (PDE9A) []. It enhances synaptic plasticity, specifically long-term potentiation (LTP), in the hippocampus, a brain region crucial for memory formation [].
  • Relevance: While structurally distinct from PF-05180999, Bay 73–6691 serves as a valuable pharmacological tool in combination studies. Co-administration of PF-05180999 with Bay 73–6691 leads to a synergistic enhancement of LTP, suggesting that combined inhibition of PDE2A and PDE9A could be a promising strategy for improving cognitive function [].

(5S,10R)-(+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine (MK-801)

  • Compound Description: MK-801 is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor [, ]. It is widely used to induce cognitive deficits in animal models, mimicking certain aspects of schizophrenia [, ].
  • Relevance: MK-801 provides a model for cognitive impairment, particularly in memory-related tasks. PF-05180999 has been shown to reverse MK-801-induced memory deficits in preclinical studies, highlighting its potential as a therapeutic agent for cognitive enhancement in conditions such as schizophrenia [, ].

Ketamine

  • Compound Description: Ketamine is a non-competitive NMDA receptor antagonist, similar to MK-801, and also induces cognitive impairment in animal models [].
  • Relevance: PF-05180999 demonstrates efficacy in reversing ketamine-induced cognitive deficits []. This further strengthens the evidence for PF-05180999 as a potential therapeutic agent for improving cognitive function, particularly in the context of NMDA receptor hypofunction, which is implicated in various neuropsychiatric disorders, including schizophrenia [].

Forskolin

  • Compound Description: Forskolin is a diterpene that directly activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels [].
  • Relevance: Forskolin serves as a pharmacological tool to investigate the role of cAMP signaling in the effects mediated by PF-05180999. Experiments using forskolin in conjunction with PF-05180999 provide insights into the involvement of cAMP modulation in the presynaptic effects of PDE2A inhibition [].

BAY 41-8543

  • Compound Description: BAY 41-8543 is a soluble guanylyl cyclase activator, leading to increased intracellular cyclic guanosine monophosphate (cGMP) levels [].
  • Relevance: Similar to forskolin, BAY 41-8543 helps dissect the interplay between cAMP and cGMP pathways in mediating the effects of PF-05180999. Co-application of PF-05180999 with BAY 41-8543 and forskolin reveals a complex interplay between cAMP and cGMP regulation at the presynaptic terminal, which is influenced by PDE2A activity [].

Hcyb1

  • Compound Description: Hcyb1 is a novel PDE2 inhibitor with demonstrated antidepressant and anxiolytic-like effects in preclinical models []. It exhibits potent neuroprotective effects against corticosterone-induced neuronal cell death [].
  • Relevance: Hcyb1 serves as a structurally distinct PDE2 inhibitor that shows comparable effects to PF-05180999 in preclinical models of depression and anxiety. This suggests that PDE2 inhibition may be a promising therapeutic strategy for these disorders, and Hcyb1 could be a potential lead for further drug development [].
Overview

4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound belongs to a class of imidazo-triazine derivatives, which are recognized for their diverse biological activities, including antimicrobial and anti-inflammatory properties.

Source

The compound can be synthesized through various chemical methods, often involving the reaction of azetidine derivatives with triazine and pyrazole moieties. Research into the synthesis and applications of such compounds is ongoing, with studies published in scientific journals detailing their properties and potential uses in pharmaceuticals.

Classification

This compound is classified as an imidazo-triazine derivative. It features multiple heterocycles, which contribute to its biological activity and chemical stability. The presence of trifluoromethyl and azetidine groups enhances its pharmacological profile.

Synthesis Analysis

Methods

The synthesis of 4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine typically involves several key steps:

  1. Formation of Pyrazole: The initial step may involve the synthesis of a pyrazole derivative through the condensation of hydrazine with appropriate carbonyl compounds.
  2. Azetidine Introduction: The azetidine ring can be introduced via nucleophilic substitution reactions where azetidine acts as a nucleophile.
  3. Triazine Formation: The imidazo[5,1-f][1,2,4]triazine core can be constructed through cyclization reactions involving triazine precursors and other heteroatoms.
  4. Final Coupling: The final product is obtained by coupling the synthesized components in a controlled reaction environment to ensure the correct formation of the desired heterocyclic structure.

Technical Details

The synthesis often requires specific conditions such as controlled temperature and pressure, as well as the use of catalysts to facilitate the reactions. Solvent choice can also significantly influence yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine includes:

  • An azetidine ring
  • A trifluoromethyl group
  • A pyrazole moiety
  • An imidazo-triazine scaffold

This complex arrangement contributes to the compound's unique properties and potential reactivity.

Data

The molecular formula is C15H15F3N6C_{15}H_{15}F_3N_6, with a molecular weight of approximately 360.32 g/mol. The structural integrity can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for heterocycles:

  • Nucleophilic Substitution: The azetidine nitrogen can participate in nucleophilic substitutions.
  • Electrophilic Aromatic Substitution: The presence of aromatic systems allows for electrophilic attacks at positions ortho or para to existing substituents.
  • Cycloaddition Reactions: Given its multiple reactive sites, cycloaddition reactions may also be feasible.

Technical Details

Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields and minimizing by-products. Analytical methods like HPLC or GC-MS are often employed to monitor reaction progress.

Mechanism of Action

Process

The mechanism of action for 4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine is not fully elucidated but may involve:

  • Interaction with specific biological targets such as enzymes or receptors.
  • Modulation of signaling pathways related to inflammation or infection.

Data from pharmacological studies suggest that compounds in this class may inhibit specific pathways involved in disease processes.

Data

In vitro studies have shown promising results regarding antimicrobial activity against various pathogens, indicating potential therapeutic uses.

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits characteristics typical of heterocycles:

  • Melting Point: Specific melting point data requires experimental determination but is expected to be within a moderate range due to its complex structure.
  • Solubility: Solubility in organic solvents is likely high due to the presence of polar functional groups.

Chemical Properties

Relevant analyses include:

  • Spectroscopic Analysis: NMR and IR spectra provide insights into functional groups and structural integrity.
  • Thermal Stability Tests: Differential scanning calorimetry (DSC) may be utilized to assess thermal behavior.
Applications

Scientific Uses

4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine shows potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial agents.
  • Research Studies: Investigating its mechanism of action could lead to novel therapeutic strategies against resistant pathogens.

Ongoing research aims to further explore its efficacy and safety profiles in clinical settings.

Properties

CAS Number

1394033-54-5

Product Name

4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine

IUPAC Name

4-(azetidin-1-yl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]imidazo[5,1-f][1,2,4]triazine

Molecular Formula

C19H17F3N8

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C19H17F3N8/c1-11-27-15(17-18(29-6-3-7-29)24-10-26-30(11)17)13-9-25-28(2)16(13)14-5-4-12(8-23-14)19(20,21)22/h4-5,8-10H,3,6-7H2,1-2H3

InChI Key

CLGCHUKGBICQTE-UHFFFAOYSA-N

SMILES

CC1=NC(=C2N1N=CN=C2N3CCC3)C4=C(N(N=C4)C)C5=NC=C(C=C5)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

PF05180999; PF-05180999; PF 5180999; PF5180999; PF-5180999; PF 5180999; PF999; PF-999; PF 999

Canonical SMILES

CC1=NC(=C2N1N=CN=C2N3CCC3)C4=C(N(N=C4)C)C5=NC=C(C=C5)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.